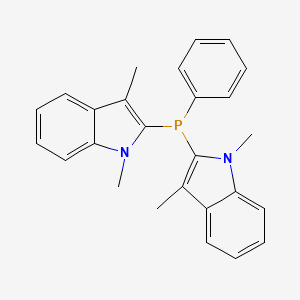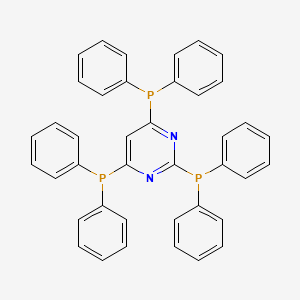![molecular formula C7H9NO3 B14226570 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one CAS No. 802918-93-0](/img/structure/B14226570.png)
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2-oxa-6-azabicyclo[320]heptan-4-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of an appropriate acyclic precursor that contains the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions can vary but often include specific solvents, temperatures, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact mechanism can vary depending on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azabicyclo[3.2.0]heptan-4-one: This compound shares a similar bicyclic structure but lacks the acetyl group.
6-Cyano-2-oxa-7-azabicyclo[4.1.0]heptane: Another bicyclic compound with different functional groups, leading to distinct chemical properties.
Uniqueness
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Eigenschaften
CAS-Nummer |
802918-93-0 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
6-acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-2-6-7(8)5(10)3-11-6/h6-7H,2-3H2,1H3 |
InChI-Schlüssel |
YVOLRJDCMBGTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2C1C(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


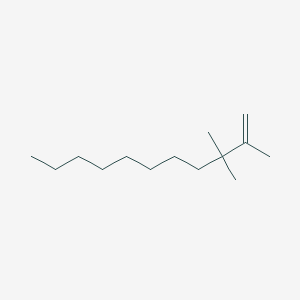
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)

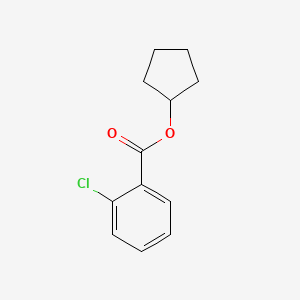




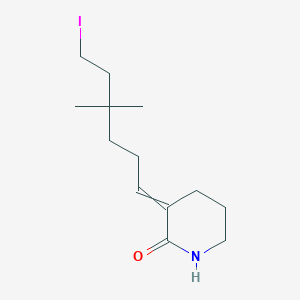
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
